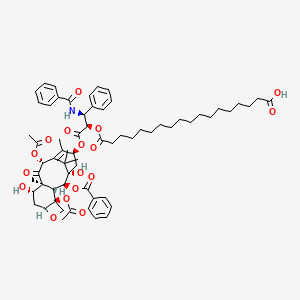

Paclitaxel octadecanedioate

Übersicht

Beschreibung

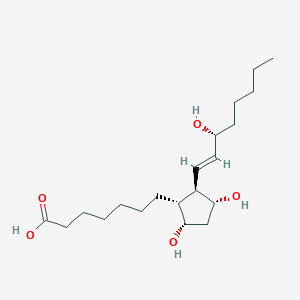

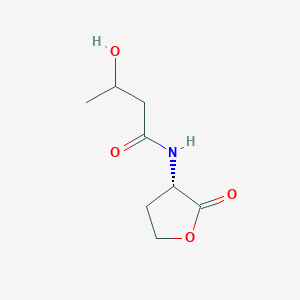

Paclitaxel octadecanedioate is a prodrug form of paclitaxel, which is a well-known chemotherapeutic agent. This compound is created by conjugating paclitaxel with 1,18-octadecanedioic acid . Unlike paclitaxel, this compound does not promote tubulin polymerization in vitro at a concentration of 10 μM . It has shown cytotoxic effects on various cancer cell lines and has been effective in reducing tumor growth in mouse models .

Wirkmechanismus

Target of Action

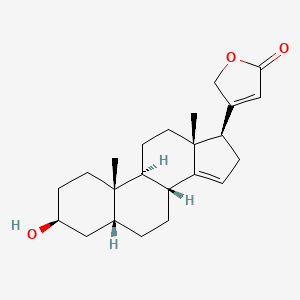

Paclitaxel octadecanedioate, also known as Paclitaxel, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

Paclitaxel interacts with its targets, the microtubules, by promoting their assembly from tubulin dimers and stabilizing them against depolymerization . This hyper-stabilization of microtubules interferes with their normal dynamic reorganization, which is essential for vital interphase and mitotic cellular functions . The drug can distort mitotic spindles, resulting in the breakage of chromosomes .

Biochemical Pathways

The primary biochemical pathway affected by Paclitaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Paclitaxel inhibits the normal function of microtubules during cell division, thereby arresting the cell cycle at the G2/M transition . This leads to cell cycle arrest and subsequent apoptosis .

Pharmacokinetics

The drug is mainly administered as two formulations: Cremophor EL diluted or nanoparticle albumin bound . The time above a threshold paclitaxel plasma concentration (0.05 µmol/L) is important for the efficacy and toxicity of the drug .

Result of Action

The result of Paclitaxel’s action is the inhibition of cell division and the induction of apoptosis . By preventing the normal function of microtubules during cell division, Paclitaxel blocks the growth of the cancer . This makes it an effective treatment for various types of cancer, including ovarian, breast, and lung cancer .

Action Environment

The action of Paclitaxel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and toxicity. Paclitaxel is known to bind more strongly to the metabolic enzyme CYP3A4 than some other drugs, which can influence its metabolism and thus its action . Furthermore, the drug’s stability and efficacy can be affected by the formulation in which it is administered .

Biochemische Analyse

Biochemical Properties

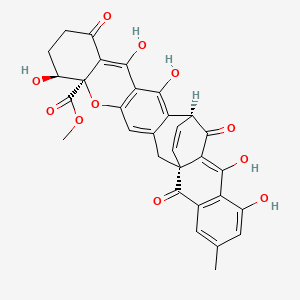

Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .

Vorbereitungsmethoden

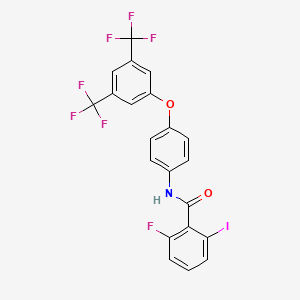

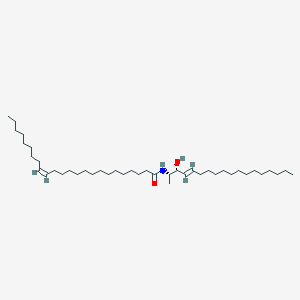

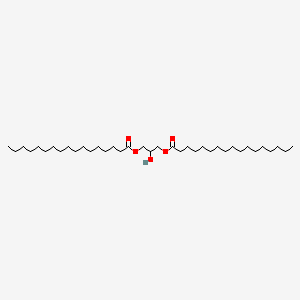

Synthetic Routes and Reaction Conditions: Paclitaxel octadecanedioate is synthesized by conjugating paclitaxel with 1,18-octadecanedioic acid. The process involves the esterification of paclitaxel with the diacid under specific conditions to form the prodrug .

Industrial Production Methods: The industrial production of this compound involves the use of human serum albumin to form a 5:1 mixture with the prodrug. This mixture is then used for its cytotoxic properties against cancer cells . The production process includes steps such as dissolution in ethanol, evaporation under vacuum, and mixing with albumin powders .

Analyse Chemischer Reaktionen

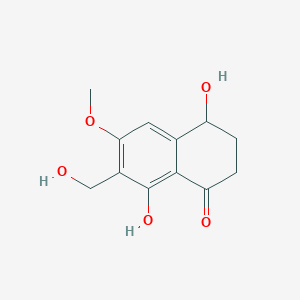

Arten von Reaktionen: Paclitaxel Octadecanedioat durchläuft verschiedene chemische Reaktionen, darunter Veresterung und Hydrolyse. Der Veresterungsprozess wird zur Synthese der Verbindung verwendet, während die Hydrolyse sie in ihre Bestandteile zerlegen kann .

Häufige Reagenzien und Bedingungen:

Veresterung: Beinhaltet die Verwendung von 1,18-Octadecanedioesäure und Paclitaxel unter sauren Bedingungen.

Hydrolyse: Kann unter basischen oder sauren Bedingungen durchgeführt werden, um die Esterbindung zu brechen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Hydrolyse von Paclitaxel Octadecanedioat gebildet werden, sind Paclitaxel und 1,18-Octadecanedioesäure .

Wissenschaftliche Forschungsanwendungen

Paclitaxel Octadecanedioat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Paclitaxel Octadecanedioat entfaltet seine Wirkung, indem es im Körper in Paclitaxel umgewandelt wird. Paclitaxel bindet an Mikrotubuli und stabilisiert sie, wodurch ihre Depolymerisation verhindert wird. Dies stört die normale Funktion der Mikrotubuli, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Die Prodrug-Form ermöglicht eine bessere Löslichkeit und gezielte Abgabe, wodurch die therapeutische Wirksamkeit verbessert wird .

Ähnliche Verbindungen:

Paclitaxel: Die Muttersubstanz, bekannt für ihre mikrotubulusstabilisierenden Eigenschaften.

Docetaxel: Ein ähnliches Chemotherapeutikum mit einer Hydroxylgruppe an der C10-Position anstelle einer Acetylgruppe.

Cabazitaxel: Ein weiteres Taxanderivat, das in der Chemotherapie eingesetzt wird.

Einzigartigkeit: Paclitaxel Octadecanedioat ist einzigartig aufgrund seiner Prodrug-Natur, die im Vergleich zu Paclitaxel eine verbesserte Löslichkeit und gezielte Abgabe ermöglicht. Dies verstärkt seine zytotoxischen Wirkungen und reduziert die Nebenwirkungen, die mit der traditionellen Paclitaxel-Therapie verbunden sind .

Vergleich Mit ähnlichen Verbindungen

Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.

Docetaxel: A similar chemotherapeutic agent with a hydroxyl group at the C10 position instead of an acetate group.

Cabazitaxel: Another taxane derivative used in chemotherapy.

Uniqueness: Paclitaxel octadecanedioate is unique due to its prodrug nature, which allows for improved solubility and targeted delivery compared to paclitaxel. This enhances its cytotoxic effects and reduces side effects associated with traditional paclitaxel therapy .

Eigenschaften

IUPAC Name |

18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJFZDIRENPICR-SNNBKDRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)

![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)